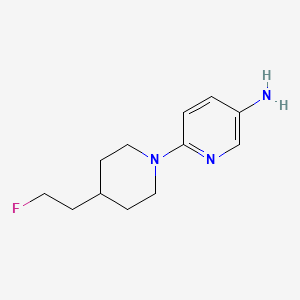

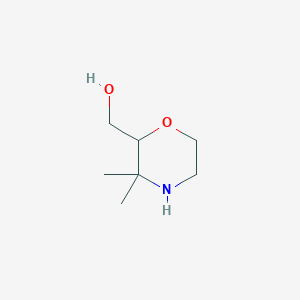

(3,3-Dimethylmorpholin-2-yl)methanol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “(3,3-Dimethylmorpholin-2-yl)methanol” is C7H15NO2. The molecular weight is 145.2 g/mol.Physical And Chemical Properties Analysis

“(3,3-Dimethylmorpholin-2-yl)methanol” is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Electron Spin Resonance in Radical Cation Studies

A study explored the electron spin resonance (ESR) spectra of methanol solutions involving morphamquat radical cation, demonstrating the compound's utility in understanding dimerization equilibria and radical species behavior in solution. This foundational research aids in comprehending the electronic structures and reactivity of morpholine derivatives (Evans, Baker, & Evans, 1975).

Impact on Lipid Dynamics

Another study highlighted the effect of methanol on lipid dynamics, showing how methanol can accelerate the flip-flop and transfer kinetics in lipid bilayers. This research is significant for understanding methanol's role in biomembrane studies and its potential impact on the structure-function relationship of biological membranes (Nguyen et al., 2019).

Synthesis and Crystal Structures

Research into the synthesis and crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, including those involving morpholine, underscores the importance of these compounds in the development of new materials and pharmaceuticals. The detailed analysis of bond lengths, angles, and intermolecular interactions provides insight into the structural bases of their properties and potential applications (Xu et al., 2012).

Asymmetric Synthesis Applications

The use of chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters, based on bidentate chelation-controlled alkylation, highlights the role of morpholine derivatives in facilitating stereoselective organic reactions. This research contributes to the field of asymmetric synthesis, offering pathways to enantioenriched molecules of interest in medicinal chemistry and material science (Jung, Ho, & Kim, 2000).

Chemical Sensing and Molecular Recognition

Research into the design and synthesis of new functionalized tetrahydroquinolines for the selective recognition of Pd2+ ions demonstrates the utility of morpholine and its derivatives in chemical sensing. These chemosensors offer low detection limits and high selectivity for Pd2+, highlighting their potential in environmental monitoring and the detection of toxic metals (Shally et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(3,3-dimethylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)6(5-9)10-4-3-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKRFUDZRIROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylmorpholin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

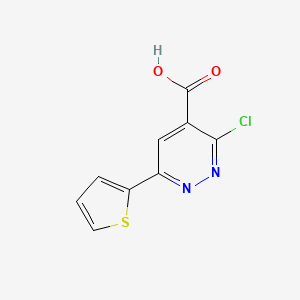

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)